molecular formula C16H14N2O2 B1228969 6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone

6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone

Cat. No. B1228969
M. Wt: 266.29 g/mol
InChI Key: WNYLASPSCTVEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone is a member of quinazolines.

Scientific Research Applications

Biological and Medicinal Chemistry

Quinazolines, including the specific compound , are vital in biological and medicinal chemistry due to their broad spectrum of biological activities. The quinazoline nucleus, which forms part of this compound, is stable and allows the introduction of various bioactive moieties. This characteristic enables the creation of potential medicinal agents, particularly in combating antibiotic resistance. Quinazoline derivatives are known for their anti-bacterial, anti-fungal, anti-HIV, anti-cancer, anti-inflammatory, and analgesic properties. The development of novel quinazoline compounds continues to be a promising field due to their vast applications in medicinal chemistry (Tiwary et al., 2016) (Faisal & Saeed, 2021) (Ravez et al., 2015) (Shang et al., 2018).

Optoelectronic Applications

Apart from medicinal applications, quinazoline derivatives show promise in optoelectronics. Research indicates that the integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. They are significant in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The flexibility in the molecular structure of quinazolines, including the compound , allows for innovative applications in fields like colorimetric pH sensors and nonlinear optical materials (Lipunova et al., 2018).

Synthesis and Chemical Properties

The synthesis of quinazoline derivatives, including 6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone, involves eco-friendly and atom-efficient strategies. The continuous development of novel synthetic methods and a deep understanding of their chemical properties is crucial for creating more advanced quinazoline-based compounds with enhanced biological or optoelectronic applications. The diversity in the synthesis routes further underscores the chemical versatility and potential utility of these compounds (Demeunynck & Baussanne, 2013) (Deharkar et al., 2021).

properties

Product Name

6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-ethoxyquinazolin-2-yl)phenol

InChI

InChI=1S/C16H14N2O2/c1-2-20-16-11-7-3-5-9-13(11)17-15(18-16)12-8-4-6-10-14(12)19/h3-10,19H,2H2,1H3

InChI Key

WNYLASPSCTVEKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Chloro-quinazolin-2-yl)-phenol (50 mg, 0.196 mmol) was placed in a microwave tube charged with a stir bar and dissolved 0.5 ml dry dichloromethane, followed by the addition of 2 ml dry ethanol. Tube was sealed with a cap and heated at 160 to 200° C. for one hour in CEM microwave. Solvent was removed under reduced pressure, reconstituted organic in DMSO and purified by Gilson HPLC. The desired compound was concentrated to a white solid as the TFA salt. LC/MS (10-99%) M/Z 267.2, retention time 2.57 minutes.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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